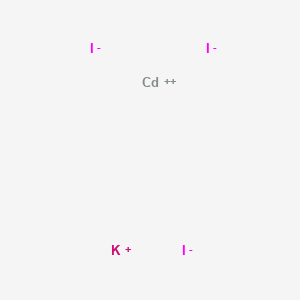
Cadmium potassium iodide (1/1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium potassium iodide (1/1/3) is an inorganic compound with the chemical formula CdKI₃. It is composed of cadmium, potassium, and iodide ions in a 1:1:3 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium potassium iodide can be synthesized through the reaction of cadmium metal, cadmium oxide, cadmium hydroxide, or cadmium carbonate with hydroiodic acid. The reaction typically involves heating the cadmium source with hydroiodic acid to produce cadmium iodide, which can then be combined with potassium iodide to form cadmium potassium iodide .
Industrial Production Methods
In industrial settings, cadmium potassium iodide is produced by heating cadmium with iodine. This method is efficient and yields a high-purity product. The compound can also be obtained by dissolving cadmium iodide and potassium iodide in water and allowing the solution to crystallize .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium potassium iodide undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing certain anions, cadmium potassium iodide can form insoluble precipitates.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where cadmium can be reduced or oxidized depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions with cadmium potassium iodide include silver nitrate, potassium dichromate, and other ionic compounds. These reactions often occur in aqueous solutions and can result in the formation of precipitates or other products .
Major Products Formed
The major products formed from reactions involving cadmium potassium iodide depend on the specific reagents and conditions used. For example, mixing cadmium potassium iodide with silver nitrate can produce silver iodide and cadmium nitrate .
Wissenschaftliche Forschungsanwendungen
Cadmium potassium iodide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of cadmium potassium iodide involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Cadmium potassium iodide can be compared to other similar compounds, such as:
Cadmium iodide (CdI₂): This compound has a similar structure but lacks the potassium ion.
Potassium iodide (KI): While this compound contains potassium and iodide ions, it does not include cadmium.
Cadmium potassium iodide is unique due to its combination of cadmium, potassium, and iodide ions, which gives it distinct properties and applications compared to these similar compounds.
Eigenschaften
IUPAC Name |
potassium;cadmium(2+);triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.3HI.K/h;3*1H;/q+2;;;;+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWZIEXVOQBIBV-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[Cd+2].[I-].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdI3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648448 |
Source


|
| Record name | Cadmium potassium iodide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14429-88-0 |
Source


|
| Record name | Cadmium potassium iodide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














